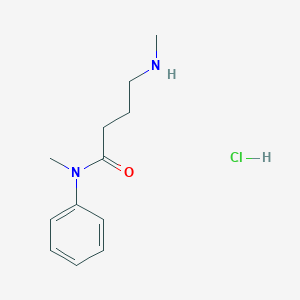

N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride is a synthetic compound that belongs to the class of amphetamines. It is commonly known as Mexedrone and has gained significant attention in the scientific community due to its potential applications in various research fields.

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

A study synthesized novel quinoline-2-carboxamide derivatives, including a compound structurally similar to N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride, as potential radioligands. These were developed for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). The study demonstrated high specific binding of these compounds to PBR in various organs, suggesting their utility in PET imaging (Matarrese et al., 2001).

Synthesis of Spirooxindole Derivatives

A research highlighted the smooth coupling of a variety of aldehydes with 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide, producing spiro-oxindole derivatives through a Prins cascade process. This novel strategy enables the construction of spirocycles in a one-pot operation, showcasing the compound's role in advancing synthetic chemistry methodologies (Reddy et al., 2014).

Metal-Free Oxidative Arylmethylation Cascades

A study presented a metal-free oxidative 1,2-arylmethylation cascade of N-(arylsulfonyl)acrylamides, employing a compound structurally related to this compound. This process is significant for assembling 2,2-disubstituted-N-arylbutanamides, marking an advancement in organic synthesis by enabling the formation of two new C-C bonds in a single step (Tan et al., 2016).

Supramolecular Assembly Formation

Research into the formation of supramolecular assemblies using amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine, structurally related to the compound , was conducted. The study explored how assembly formation was dependent on structure and pH, leading to the formation of nanostructures with potential biomedical applications, such as drug delivery or tissue regeneration (Cutrone et al., 2017).

Computational Studies on Cathinones

An investigation conducted computational studies and X-ray structural analysis on several cathinones, including compounds structurally similar to this compound. The study provided valuable insights into the structural characteristics and reactivity of these compounds, contributing to the understanding of their behavior and potential applications (Nycz et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds such as n-methyltyramine are known to interact with various receptors in the human body .

Mode of Action

It is likely that it interacts with its targets in a manner similar to related compounds .

Biochemical Pathways

Similar compounds such as n-methyltyramine are known to be involved in various biochemical pathways .

Pharmacokinetics

Similar compounds such as n-methyltyramine are known to have specific pharmacokinetic properties .

Result of Action

Similar compounds such as n-nitrosodimethylamine are known to have specific effects on cells .

Action Environment

Similar compounds such as n-methyltyramine are known to be influenced by various environmental factors .

Eigenschaften

IUPAC Name |

N-methyl-4-(methylamino)-N-phenylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-13-10-6-9-12(15)14(2)11-7-4-3-5-8-11;/h3-5,7-8,13H,6,9-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILFWTYIHVDTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)N(C)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide](/img/structure/B2479181.png)

![2-Chloro-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2479182.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea](/img/structure/B2479184.png)

![N-(3,4-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2479185.png)

![N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2479186.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2479187.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2479189.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2479191.png)

![4-(diethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479195.png)

![3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid](/img/structure/B2479196.png)

![1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2479204.png)